molecular formula C23H23NO4 B435019 Cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate CAS No. 351895-52-8

Cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

Katalognummer: B435019
CAS-Nummer: 351895-52-8
Molekulargewicht: 377.4g/mol
InChI-Schlüssel: HOCSMWMAYDXBPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with the molecular formula C23H23NO4 . This compound is characterized by its unique structure, which includes a cyclohexyl group, a dimethylphenyl group, and a dioxo-dihydro-isoindole carboxylate moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Eigenschaften

CAS-Nummer

351895-52-8

Molekularformel

C23H23NO4

Molekulargewicht

377.4g/mol

IUPAC-Name

cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C23H23NO4/c1-14-8-9-15(2)20(12-14)24-21(25)18-11-10-16(13-19(18)22(24)26)23(27)28-17-6-4-3-5-7-17/h8-13,17H,3-7H2,1-2H3

InChI-Schlüssel

HOCSMWMAYDXBPZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4CCCCC4

Kanonische SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4CCCCC4

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of Cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of cyclohexylamine with 2,5-dimethylbenzoyl chloride to form an intermediate, which is then reacted with phthalic anhydride under specific conditions to yield the final product . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Analyse Chemischer Reaktionen

Cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield .

Wissenschaftliche Forschungsanwendungen

Cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can be compared with similar compounds such as:

  • Cyclohexyl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
  • Cyclohexyl 2-(3,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

These compounds share similar structural features but differ in the position of the methyl groups on the phenyl ring. This difference can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of Cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.